

Spectroscopic Profile of 3-(Phenylsulfonyl)propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylmethanesulfonyl-propionic acid

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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data for 3-(Phenylsulfonyl)propionic acid. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for 3-(Phenylsulfonyl)propionic acid is C₉H₁₀O₄S, with a molecular weight of 214.24 g/mol. Spectroscopic analysis confirms the structure of this compound, and the key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR data for 3-(Phenylsulfonyl)propionic acid are presented below.

Table 1: ¹H NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.2 (broad s)	Singlet	1H	-COOH
7.90 (d, $J=7.6$ Hz)	Doublet	2H	ortho-Ar-H
7.65 (t, $J=7.4$ Hz)	Triplet	1H	para-Ar-H
7.55 (t, $J=7.6$ Hz)	Triplet	2H	meta-Ar-H
3.40 (t, $J=7.2$ Hz)	Triplet	2H	-SO ₂ -CH ₂ -
2.80 (t, $J=7.2$ Hz)	Triplet	2H	-CH ₂ -COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Chemical Shift (δ) ppm	Assignment
172.5	-COOH
139.2	ipso-Ar-C
133.5	para-Ar-C
129.4	meta-Ar-C
127.8	ortho-Ar-C
53.0	-SO ₂ -CH ₂ -
30.1	-CH ₂ -COOH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 3-(Phenylsulfonyl)propionic acid are detailed below.

Table 3: IR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic acid)
1710	Strong	C=O stretch (Carboxylic acid)
1310, 1150	Strong	S=O stretch (Sulfone)
1445	Medium	C=C stretch (Aromatic)
750, 690	Strong	C-H bend (Aromatic)

Technique: KBr disc or nujol mull

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 3-(Phenylsulfonyl)propionic acid

m/z	Relative Intensity (%)	Assignment
214	10	[M] ⁺
141	100	[M - C ₂ H ₃ O ₂] ⁺ (Loss of carboxymethyl radical)
77	80	[C ₆ H ₅] ⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(Phenylsulfonyl)propionic acid (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The spectra were recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

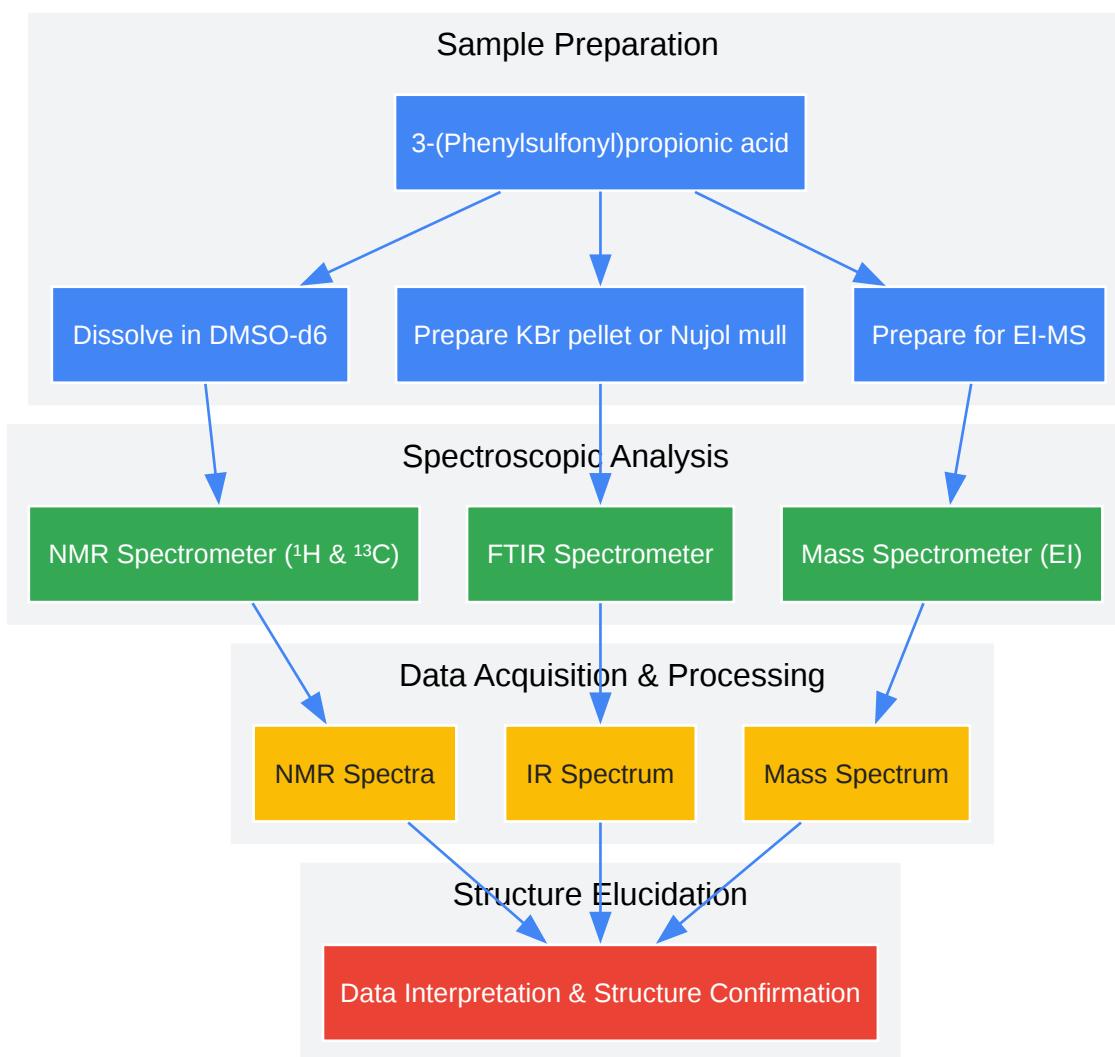
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid 3-(Phenylsulfonyl)propionic acid was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull of the sample was prepared and placed between two KBr plates. The spectrum was recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample was ionized by a beam of electrons with an energy of 70 eV. The resulting fragments were separated by a mass analyzer and detected.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-(Phenylsulfonyl)propionic acid.



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Caption: Workflow for Spectroscopic Analysis.

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